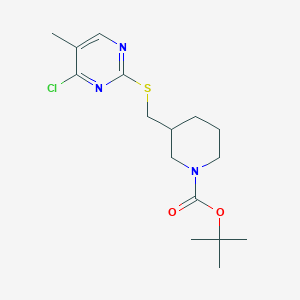
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaethylene Glycol Dimethanesulfonate is an organic compound with the chemical formula C12H26O10S2. It is commonly found in a solid crystalline form as a white granular material. This compound is known for its good thermal stability and solubility in water and some organic solvents like ethanol and methanol. It also exhibits good chemical stability, making it resistant to decomposition or hydrolysis .
Méthodes De Préparation
Pentaethylene Glycol Dimethanesulfonate is typically prepared through the esterification reaction of Pentaethylene Glycol and methanesulfonic acid. The process involves reacting pentaethylene glycol with methanesulfonic acid at a specific temperature, followed by purification and crystallization . Another method involves using triethylamine in dichloromethane at room temperature for 22 hours, followed by quenching with water and purification .
Analyse Des Réactions Chimiques
Pentaethylene Glycol Dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substitution products.
Oxidation and Reduction:
Common Reagents and Conditions: Triethylamine and dichloromethane are commonly used in its synthesis.
Major Products: The primary product from its reactions is the substituted pentaethylene glycol derivative.
Applications De Recherche Scientifique
Pentaethylene Glycol Dimethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
Pentaethylene Glycol Dimethanesulfonate functions primarily as an intermediate in the production of alkylating agents. These agents work by transferring alkyl groups to DNA, leading to DNA damage and cell death. This mechanism is particularly useful in chemotherapy for targeting rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Pentaethylene Glycol Dimethanesulfonate can be compared to other similar compounds such as:
Tetraethylene Glycol Dimethanesulfonate: Similar in structure but with one less ethylene glycol unit.
Hexaethylene Glycol Dimethanesulfonate: Similar in structure but with one more ethylene glycol unit.
Polyethylene Glycol Dimethanesulfonate: A broader category that includes various lengths of ethylene glycol units.
The uniqueness of Pentaethylene Glycol Dimethanesulfonate lies in its specific chain length, which provides a balance between solubility and stability, making it suitable for a variety of applications .
Propriétés
Formule moléculaire |
C12H26O10S2 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C12H26O10S2/c1-23(13,14)21-11-9-19-7-5-17-3-4-18-6-8-20-10-12-22-24(2,15)16/h3-12H2,1-2H3 |
Clé InChI |
BGCFJPQXVQSYIS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCOCCOCCOCCOCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)






![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)

![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)


![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
